2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide

Carbonic Anhydrase Inhibition Tumor Hypoxia Isoform Selectivity

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide (CAS: 1805502-34-4) is a pentasubstituted aromatic sulfonamide defined by the simultaneous presence of a primary sulfonamide (-SO₂NH₂), a nitro (-NO₂) group, and two distinct halogen atoms (bromine at position 2, fluorine at position on a single benzene ring. This specific arrangement creates a highly electrophilic scaffold with multiple orthogonal reactive handles for sequential functionalization.

Molecular Formula C6H4BrFN2O4S
Molecular Weight 299.08 g/mol
Cat. No. B12071772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide
Molecular FormulaC6H4BrFN2O4S
Molecular Weight299.08 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)N)Br)F)[N+](=O)[O-]
InChIInChI=1S/C6H4BrFN2O4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H,(H2,9,13,14)
InChIKeyFNWWTDQUJIWOEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide: A Polyfunctional Sulfonamide Scaffold for Targeted Synthesis


2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide (CAS: 1805502-34-4) is a pentasubstituted aromatic sulfonamide defined by the simultaneous presence of a primary sulfonamide (-SO₂NH₂), a nitro (-NO₂) group, and two distinct halogen atoms (bromine at position 2, fluorine at position 4) on a single benzene ring . This specific arrangement creates a highly electrophilic scaffold with multiple orthogonal reactive handles for sequential functionalization. The compound belongs to the 2-substituted-5-nitro-benzenesulfonamide class, which has been validated as a source of carbonic anhydrase (CA) inhibitors, particularly against the tumor-associated isoforms hCA IX and XII [1].

Why 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide Cannot Be Replaced by Simpler Analogs


Generic substitution of this compound with simpler or less-functionalized analogs (e.g., 2-chloro-5-nitrobenzenesulfonamide, 4-fluorobenzenesulfonamide, or non-halogenated 5-nitrobenzenesulfonamide) fails due to a confluence of structure-dependent properties. The 4-fluoro substituent is critical for enhancing inhibitory potency and selectivity against the tumor-associated carbonic anhydrase isoforms IX and XII, a trait observed across many fluorinated benzenesulfonamides [1]. Simultaneously, the 2-bromo substituent provides a superior synthetic handle for transition-metal-catalyzed cross-coupling reactions essential for lead optimization in medicinal chemistry, something the 2-chloro analog cannot match in reactivity [2]. The 5-nitro group enables the bioreductive mechanism of action that targets hypoxic tumors, and its reduction potential is highly sensitive to the electronic effects of the flanking halogens [1].

Quantitative Differentiation of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide


Enhanced Tumor-Associated hCA IX/XII Inhibition Selectivity via 4-Fluoro Substitution

The compound's 4-fluoro substituent, when considered as part of the fluorinated 2-substituted-5-nitro-benzenesulfonamide class, generates a selectivity window that distinguishes it from non-fluorinated analogs. The class demonstrates strong selectivity for the tumor-associated isoforms hCA IX and XII, with selectivity ratios over the cytosolic isoform hCA II ranging from 10- to 1395-fold [1]. The lead non-fluorinated analog, 2-chloro-5-nitro-benzenesulfonamide, lacks this optimized selectivity profile, which makes the fluoro-substituted version crucial for research targeting the tumor microenvironment [2].

Carbonic Anhydrase Inhibition Tumor Hypoxia Isoform Selectivity

Superior 2-Bromo Reactivity for Palladium-Catalyzed Cross-Coupling

The 2-bromo substituent is a more effective leaving group in oxidative addition reactions with palladium(0) catalysts compared to the 2-chloro analog, 2-chloro-5-nitro-benzenesulfonamide. This is a well-established reactivity principle in organic synthesis: aryl bromides are typically 10–100 times more reactive than aryl chlorides in Suzuki, Buchwald-Hartwig, and Heck coupling reactions [1]. This directly translates to higher yields and faster reaction times when using this compound as a late-stage diversification intermediate, a key advantage for library synthesis in drug discovery programs.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Dual Halogen Scaffold for Functional Group Interconversion

The compound's unique value is the simultaneous presence of a reactive aryl bromide (C-2) and a synthetically distinct aryl fluoride (C-4) on the same sulfonamide-bearing ring. This enables sequential, orthogonal functionalization: the bromide can be substituted via palladium catalysis while the fluoro group remains intact, or the fluoro group can be activated for nucleophilic aromatic substitution (SNAr) under different conditions [1]. In contrast, the simpler analog 2-chloro-5-nitro-benzenesulfonamide offers only one halogen handle, limiting its utility as a diversification platform.

Orthogonal Reactivity SuFEx Chemistry Molecular Diversity

Inertness of 4-Fluoro Substituent to Biological Oxidation

The presence of the fluorine atom at C-4 is known to significantly enhance metabolic stability by blocking cytochrome P450-mediated oxidation at that position, a common metabolic soft spot for aromatic rings [1]. In a broader analysis, fluorinated benzenesulfonamides, specifically those included in the patent family covering compounds like this one, were designed to resist oxidative metabolism, leading to better pharmacokinetic profiles compared to their non-fluorinated or chlorinated counterparts [2]. While specific microsomal stability data for this exact compound is not publicly available, the effect is a well-established design principle in drug discovery.

Metabolic Stability Drug Metabolism Pharmacokinetics

High-Impact Application Scenarios for 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide


Core Intermediate for Fragment-Based Drug Discovery Targeting Tumor Hypoxia

The compound's potent inhibition of tumor-associated CA IX/XII, as evidenced by Ki values in the low nanomolar range for the class, makes it an ideal starting fragment [1]. Its 2-bromo handle allows for rapid structure-activity relationship (SAR) exploration via Suzuki coupling to optimize receptor binding, while the 4-fluoro group enhances metabolic stability for in vivo validation studies [2]. This bypasses the need for early, complex de novo synthesis of more elaborate leads.

Versatile Building Block for Agrochemical Discovery

In the design of novel herbicides or fungicides, the dual halogen system offers a distinct advantage. The 2-bromo group enables the rapid introduction of aryl or heteroaryl motifs common in agrochemicals, while the 4-fluoro substituent can modulate electron density and improve environmental stability [3]. This orthogonal reactivity allows a single intermediate to generate a library of diverse candidates, accelerating lead generation.

Precursor for 18F-Radiolabeled Positron Emission Tomography (PET) Tracers

The 2-bromo-4-fluoro-5-nitrobenzenesulfonamide scaffold can serve as a precursor for developing 18F-labeled PET imaging agents targeting carbonic anhydrase IX in hypoxic tumors. The cold 4-fluoro analog is used to establish pharmacological parameters and synthetic procedures, while the corresponding bromo or nitro-substituted precursor enables radiolabeling via nucleophilic aromatic substitution with [18F]fluoride [4].

Chemical Biology Tool for Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The aromatic fluoride at the 4-position, when appropriately activated, can participate in SuFEx click reactions to rapidly link the sulfonamide core to biological targets or reporter molecules. This reactivity, coupled with the bromo handle for initial scaffold attachment, creates a powerful platform for developing activity-based protein profiling probes or creating diverse compound libraries using high-throughput chemistry [3].

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